
N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine 3'-CE phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is a nucleotide used in the stereoselective synthesis of nucleoside alkyl phosphonates. This compound is significant in the field of nucleic acid chemistry due to its enhanced duplex stability, significant nuclease resistance, and relatively low toxicity .
Méthodes De Préparation
The synthesis of 2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection and functionalization to introduce the 2’-O-methoxyethyl group and the 5-methyl group on the cytidine base. The benzoyl group is added to protect the amino group on the cytidine.
Analyse Des Réactions Chimiques
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using iodine or other oxidizing agents.
Reduction: The cyanoethyl protecting group can be removed under basic conditions.
Substitution: The benzoyl protecting group can be removed using ammonia or other nucleophiles
Common reagents used in these reactions include iodine for oxidation, ammonia for deprotection, and various bases for the removal of protecting groups. The major products formed from these reactions are the deprotected nucleoside phosphoramidites, which are ready for incorporation into oligonucleotides .
Applications De Recherche Scientifique
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides for therapeutic applications. These modified oligonucleotides exhibit enhanced stability and resistance to nuclease degradation, making them suitable for use in antisense therapies, RNA interference, and other gene-silencing technologies. Additionally, they are used in the development of diagnostic probes and as tools for studying nucleic acid interactions .
Mécanisme D'action
The mechanism of action of 2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite involves its incorporation into oligonucleotides, which then hybridize with complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide duplex, while the 5-methyl group on the cytidine base increases the specificity of base pairing. These modifications result in improved efficacy of the oligonucleotide in gene-silencing applications .
Comparaison Avec Des Composés Similaires
2’-O-MOE-5Me-C(Bz)-3’-phosphoramidite is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it offers unique advantages, including enhanced duplex stability and nuclease resistance. Similar compounds include:
2’-O-methyl nucleosides: Provide nuclease resistance but have lower duplex stability compared to 2’-O-MOE modifications.
2’-fluoro nucleosides: Offer high binding affinity but can be more toxic compared to 2’-O-MOE modifications
Propriétés
Formule moléculaire |
C26H36N5O7P |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
N-[1-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C26H36N5O7P/c1-17(2)31(18(3)4)39(36-15-9-13-27)38-22-20(16-32)37-25(23(22)35-5)30-14-12-21(29-26(30)34)28-24(33)19-10-7-6-8-11-19/h6-8,10-12,14,17-18,20,22-23,25,32H,9,15-16H2,1-5H3,(H,28,29,33,34) |
Clé InChI |
ICMXZGFJICJIFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


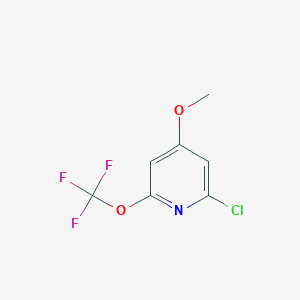
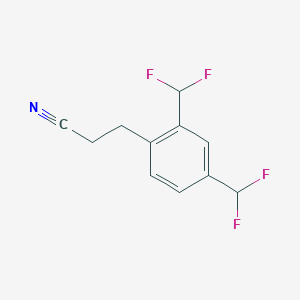
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
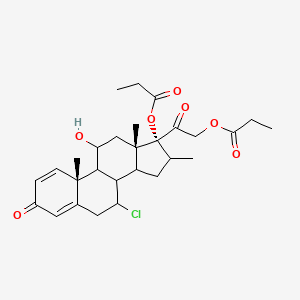
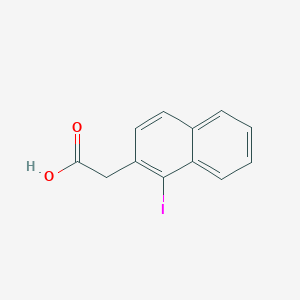
![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
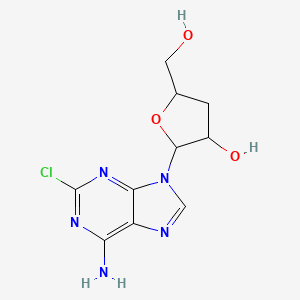

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
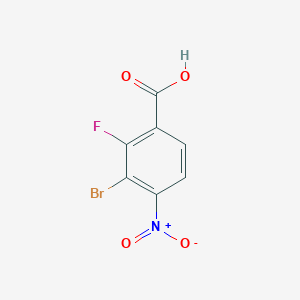
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)


